Triphenylene-2,3,6,7,10,11-hexathiol
Overview
Description
2,3,6,7,10,11-Triphenylenehexathiol (THT) is a chemical compound with the molecular formula C18H12S6 . It has an average mass of 420.678 Da and a monoisotopic mass of 419.926331 Da .
Molecular Structure Analysis
The molecular structure of THT is characterized by a large conjugated plane and 18π electrons . This structure contributes to its low binding energy with ether solvent .Chemical Reactions Analysis
THT can undergo reactions under certain conditions. For instance, it can react with sodium hydroxide in methanol at 90°C for 6 hours in an inert atmosphere using the Schlenk technique .Physical and Chemical Properties Analysis
THT has a density of 1.6±0.1 g/cm3, a boiling point of 726.4±55.0 °C at 760 mmHg, and a flash point of 410.2±28.7 °C . It has a molar refractivity of 128.8±0.3 cm3, a polar surface area of 233 Å2, and a molar volume of 267.4±3.0 cm3 .Scientific Research Applications
Optical Properties Modification
- Silyl Substituents Impact : 2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene has been synthesized, revealing that silyl substituents can alter the optical properties of triphenylene (Kyushin et al., 2003).
Functional 3D Networks
- Silver(I) Coordination : Functional 3D networks have been developed using coordination bonds between silver(I) ion and 2,3,6,7,10,11-hexakis(organylthio)triphenylene molecules, exhibiting fluorescence and potential solvent encapsulation abilities (Li et al., 2006).
Novel Negative/Positive Tone Resist
- Electron Beam Resist : A derivative of triphenylene, specifically 2,3,6,7,10,11-hexapentyl-oxytriphenylene, demonstrates the capacity to act as a high-resolution electron beam resist for nanometer-scale patterning (Tada et al., 2000).
Heat Transfer Organic Materials
- Thermal Conductivity : Triphenylene-based reactive discogens have been used to create advanced heat transfer organic materials, exhibiting remarkable thermal conductivity suitable for electronic and display devices (Kang et al., 2016).
Liquid Crystalline Properties
- Structural Isomerism : The synthesis and characterization of various functionalized triphenylene discotic liquid crystals have been explored, demonstrating diverse mesophases and structural isomerism (Varshney, 2013).
High Electrical Conductivity
- Metal-Organic Frameworks : Ni₃(2,3,6,7,10,11-hexaiminotriphenylene)₂, a new metal-organic framework, has shown high electrical conductivity, making it significant in the field of coordination polymers (Sheberla et al., 2014).
Photophysical Properties
- Sulfanyl and Sulfonyl Substituents : The photophysical properties of 2,3,6,7,10,11-hexakis(n-hexylsulfanyl)triphenylene have been compared to other substituents, highlighting interactions and emission spectra differences (Baunsgaard et al., 1997).
Semiconducting Properties
- Extended Conjugated Molecules : New semiconducting materials based on the triphenylene core with lower bandgap energies have been developed, offering promising applications in OFET and OSC fabrications (Hoang et al., 2011).
Mechanism of Action
Target of Action
Triphenylene-2,3,6,7,10,11-hexathiol, also known as 2,3,6,7,10,11-Triphenylenehexathiol, is a complex organic compound. It has been found that similar compounds interact with various metal atoms such as fe, co, ni, ru, rh, pd, os, ir, and pt . These interactions can lead to changes in the electronic and catalytic properties of the compound .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their properties. For instance, when it interacts with different central metal atoms, it forms M3(THT)2 nanosheets, where M represents the metal atoms . These nanosheets have unique electronic and catalytic properties .
Biochemical Pathways
It’s known that the compound can be synthesized by electroorganic methods , indicating its involvement in electrochemical reactions.
Result of Action
Its interaction with different metal atoms leads to the formation of nanosheets with unique electronic and catalytic properties , which could potentially be used in various applications.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its synthesis via electroorganic methods is accomplished under practical galvanostatic conditions using platinum sheets as electrode materials . Additionally, its storage temperature is typically room temperature in an inert atmosphere , indicating that its stability and efficacy could be affected by changes in temperature and atmospheric conditions.
Safety and Hazards
Future Directions
THT has shown promise in the field of energy storage, particularly in the development of Na-organic batteries . Its low solubility and large molecular size make it an effective material for mitigating the shuttle effect of soluble redox-active organics . This suggests potential future applications of THT in large-scale energy storage .
Properties
IUPAC Name |
triphenylene-2,3,6,7,10,11-hexathiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6,19-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSGIZZPDDQYBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1S)S)S)S)S)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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